
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and nitro group attached to a phenyl ring, which is further connected to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding amino nitrile. Hydrolysis of the nitrile group yields the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The amino group can be protected with various protecting groups to facilitate selective reactions at other sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed under basic conditions.
Major Products:
Reduction of the nitro group: yields 2-Amino-3-(2-bromo-4-aminophenyl)propanoic acid.
Substitution of the bromine atom: can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and nitro groups can interact with various molecular targets, altering their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid: The chlorine atom can influence the compound’s electronic properties and reactivity compared to the bromine analog.
2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid: The methyl group can affect the compound’s steric properties and interactions with biological targets.
Uniqueness: The presence of both bromine and nitro groups in 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid makes it unique in terms of its electronic and steric properties. These groups can significantly influence the compound’s reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrN2O4 |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14) |
InChI-Schlüssel |
GJXGAIFVYHHRCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)
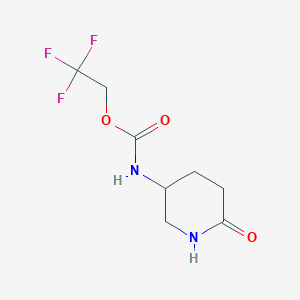
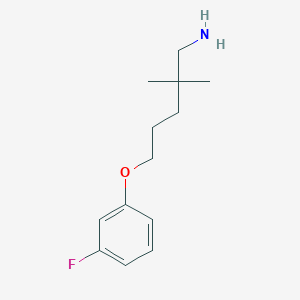
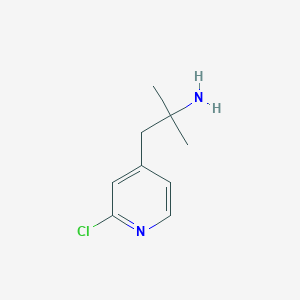
![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)





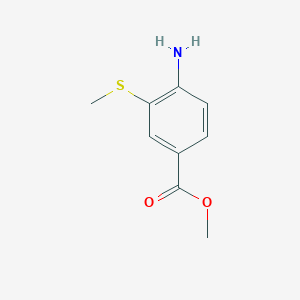
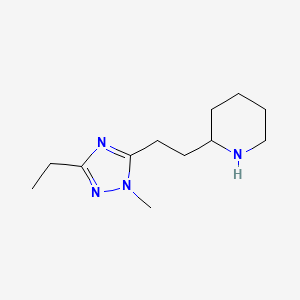
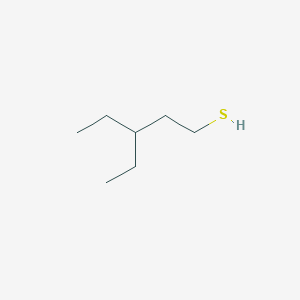
![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
